molecular formula C24H20BrN3O2S B5202113 2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5202113
M. Wt: 494.4 g/mol
InChI Key: DWYUCNRJGJRPMA-UHFFFAOYSA-N
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Description

2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones to form the benzoxazole core The reaction conditions often require the use of catalysts such as boron trifluoride etherate (BF3·Et2O) and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromo position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O2S/c1-3-15-9-11-21-20(12-15)26-23(30-21)16-10-8-14(2)19(13-16)27-24(31)28-22(29)17-6-4-5-7-18(17)25/h4-13H,3H2,1-2H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYUCNRJGJRPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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